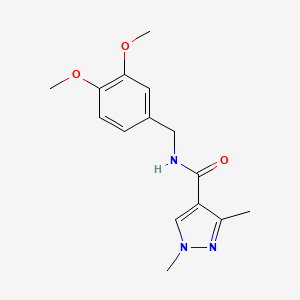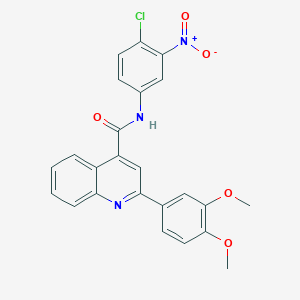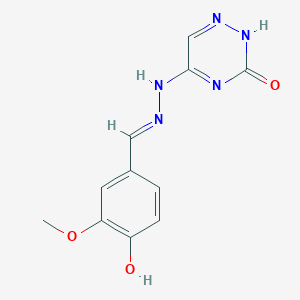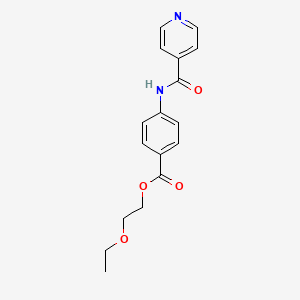![molecular formula C23H29N3O B6137848 7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6137848.png)
7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one, also known as JP-1302, is a novel chemical compound with potential applications in scientific research. It belongs to the class of spirocyclic compounds and has shown promising results in various studies.
作用機序
The mechanism of action of 7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one involves its interaction with the dopamine D2 receptor, which is a G protein-coupled receptor that regulates the release of dopamine in the brain. 7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one can bind to the receptor and modulate its activity, leading to changes in dopamine release and downstream signaling pathways. The exact mechanism of action of 7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one is still under investigation and requires further research.
Biochemical and Physiological Effects:
7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have various biochemical and physiological effects in animal studies. It can modulate the release of dopamine in the brain and affect behaviors related to reward, motivation, and addiction. 7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to have anxiolytic and antidepressant-like effects in animal models. These effects make 7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one a potential candidate for the development of new drugs for various psychiatric and neurological disorders.
実験室実験の利点と制限
7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has several advantages for lab experiments, including its high affinity and selectivity for the dopamine D2 receptor, its ability to act as a partial agonist or antagonist, and its spirocyclic structure that can provide structural diversity for drug discovery. However, 7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one also has limitations, including its low solubility in water and its potential toxicity at high doses. These limitations need to be considered when designing experiments and interpreting results.
将来の方向性
There are several future directions for the research on 7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one, including:
1. Investigating the mechanism of action of 7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one in more detail to understand its interaction with the dopamine D2 receptor.
2. Developing new derivatives of 7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one with improved pharmacological properties, such as higher solubility and lower toxicity.
3. Testing the efficacy of 7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one and its derivatives in animal models of psychiatric and neurological disorders, such as depression, anxiety, and addiction.
4. Exploring the potential of 7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one as a tool for studying the role of dopamine in various physiological and pathological conditions.
5. Investigating the potential of 7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one as a lead compound for drug discovery in the field of neuroscience and pharmacology.
Conclusion:
In conclusion, 7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one is a novel spirocyclic compound with potential applications in various scientific research fields. Its high affinity for the dopamine D2 receptor and its ability to modulate dopamine release make it a valuable tool for studying the role of dopamine in various physiological and pathological conditions. Further research is needed to fully understand the mechanism of action of 7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one and its potential as a lead compound for drug discovery.
合成法
The synthesis of 7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one involves a multi-step process that includes the reaction of 3-pyridinemethanol with 3-phenylpropanal to form an imine intermediate. This intermediate is then reacted with a cyclic amine, followed by a cyclization step to form the final product. The yield of 7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one can be improved by optimizing the reaction conditions and purification methods.
科学的研究の応用
7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has potential applications in various scientific research fields, including neuroscience, pharmacology, and drug discovery. It has been shown to have a high affinity for the dopamine D2 receptor and can act as a partial agonist or antagonist depending on the experimental conditions. This property makes it a valuable tool for studying the role of dopamine in various physiological and pathological conditions.
特性
IUPAC Name |
7-(3-phenylpropyl)-2-(pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O/c27-22-23(12-16-25(19-23)18-21-9-4-13-24-17-21)11-6-15-26(22)14-5-10-20-7-2-1-3-8-20/h1-4,7-9,13,17H,5-6,10-12,14-16,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGHANFMUKLQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)CC3=CN=CC=C3)C(=O)N(C1)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-Phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-[7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-piperidinone](/img/structure/B6137777.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-phenoxyacetamide](/img/structure/B6137792.png)
![2-{1-cyclohexyl-4-[(2E)-4-methyl-2-penten-1-yl]-2-piperazinyl}ethanol](/img/structure/B6137799.png)
![N-[4-(2-furyl)phenyl]-1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6137805.png)
![7-(4-fluorophenyl)-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B6137806.png)
![2-ethyl-3-phenyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6137816.png)
![methyl 4-({[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]amino}methyl)benzoate](/img/structure/B6137821.png)
![1-(2-{[4-(cyclopropylmethyl)-1-piperazinyl]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6137829.png)

![ethyl 2-[2-(4-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6137842.png)
![1-isobutyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B6137844.png)
